molecular formula C18H26N4O2S B5494533 6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}-5-(piperidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole

6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}-5-(piperidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B5494533
M. Wt: 362.5 g/mol
InChI Key: VTDXRGWOXIJVOF-OKILXGFUSA-N
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Description

The compound “6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}-5-(piperidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole” is a type of imidazo[2,1-b]thiazole-based chalcone derivative . These derivatives have been designed, synthesized, and tested for their anticancer activities .


Synthesis Analysis

The imidazo[2,1-b]thiazole derivatives were prepared by cyclocondensation between 2-aminothiazole and an α-halogenated carbonyl compound according to previously reported procedures . The aldehydes were prepared by using Vilsmeier Haack reaction from imidazo[2,1-b]thiazole and POCl3 in DMF .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it involves multiple functional groups including a morpholine ring, a piperidine ring, and an imidazo[2,1-b][1,3]thiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclocondensation and the Vilsmeier Haack reaction . These reactions are crucial for the formation of the imidazo[2,1-b]thiazole core and the attachment of the various functional groups.

Future Directions

The future directions for research on this compound could include further exploration of its anticancer activities, investigation of its mechanism of action, and optimization of its synthesis process. Additionally, studies could also focus on modifying the structure of the compound to enhance its therapeutic efficacy and reduce potential side effects .

properties

IUPAC Name

[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-(piperidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-13-10-21(11-14(2)24-13)17(23)16-15(12-20-6-4-3-5-7-20)22-8-9-25-18(22)19-16/h8-9,13-14H,3-7,10-12H2,1-2H3/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDXRGWOXIJVOF-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(N3C=CSC3=N2)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=C(N3C=CSC3=N2)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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